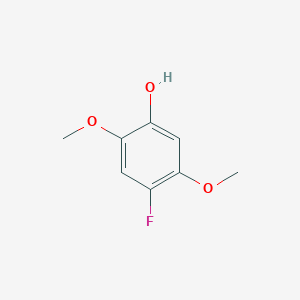

4-Fluoro-2,5-dimethoxyphenol

Description

4-Fluoro-2,5-dimethoxyphenol (CAS 1208078-31-2) is a fluorinated phenolic derivative characterized by a hydroxyl group (-OH) at the para position relative to a fluorine atom, with methoxy (-OCH₃) groups at the ortho (2nd) and meta (5th) positions on the benzene ring. Its molecular formula is C₈H₉FO₃, and it has a molecular weight of 172.15 g/mol.

The compound’s applications are inferred from related fluorinated phenols.

Properties

CAS No. |

1208078-31-2 |

|---|---|

Molecular Formula |

C8H9FO3 |

Molecular Weight |

172.15 g/mol |

IUPAC Name |

4-fluoro-2,5-dimethoxyphenol |

InChI |

InChI=1S/C8H9FO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 |

InChI Key |

KUAAIBDYIXSSSC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1O)OC)F |

Canonical SMILES |

COC1=CC(=C(C=C1O)OC)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Effects on Reactivity: The fluorine atom in 4-Fluoro-2,5-dimethoxyphenol increases acidity (pKa ~8–10) compared to non-fluorinated analogs like 2-allyl-4,5-dimethoxyphenol. Fluorine’s electron-withdrawing nature stabilizes the deprotonated form, enhancing solubility in polar solvents . Methoxy groups in all three compounds contribute to lipophilicity, but their positions influence steric hindrance. For example, 2-allyl-4,5-dimethoxyphenol’s allyl group may enable radical scavenging or polymerization in biological systems .

Biological Activity: Fluorinated phenols (e.g., GS-9131) are leveraged in antiviral therapies due to fluorine’s ability to improve metabolic stability and target binding . This suggests 4-Fluoro-2,5-dimethoxyphenol could be a candidate for drug discovery. Non-fluorinated analogs like 2-allyl-4,5-dimethoxyphenol are natural phenylpropanoids, often involved in plant defense or pollinator attraction .

Its fluorine at the ortho position may also alter conjugation effects .

Research Findings and Trends

- Pharmaceutical Potential: Fluorinated phenols are increasingly studied for antiviral and antibacterial applications. The patent for GS-9131 underscores the role of fluorine in enhancing drug efficacy and stability .

- Ecochemical Roles: Non-fluorinated dimethoxyphenols, such as 2-allyl-4,5-dimethoxyphenol, are critical in plant ecology, functioning as attractants or deterrents in floral chemistry .

- Synthetic Challenges : Fluorine introduction often requires specialized reagents (e.g., Selectfluor), while methoxy groups are typically added via alkylation or nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.